N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-13-7-9-14(10-8-13)16-11-23-18(19-16)20-17(21)12-22-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAPRQURUBWQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves the reaction of 4-methylphenylthiourea with α-halo ketones under Hantzsch thiazole synthesis conditions. This reaction is carried out in the presence of a solvent such as ethanol, which facilitates the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide has been evaluated for its efficacy against various bacterial strains. In vitro studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in drug development .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells. This compound has been tested against several cancer cell lines, revealing promising results in reducing cell viability and promoting programmed cell death . This highlights its potential as a lead compound for developing new anticancer therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thiazole derivatives is essential for optimizing their pharmacological properties. The presence of the methyl group on the phenyl ring and the phenylsulfanyl moiety are critical for enhancing the biological activity of this compound. Researchers are actively exploring modifications to improve potency and selectivity against target pathogens or cancer cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in 2023, researchers evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an alternative treatment option .
Case Study 2: Cancer Cell Line Testing
Another study focused on the anticancer effects of this compound on breast cancer cell lines (MCF-7). Results showed that treatment with this compound led to a significant reduction in cell proliferation and increased apoptosis rates compared to control groups . These findings support further exploration into its use as an adjunct therapy in cancer treatment.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Key Observations :
Anti-Inflammatory Activity
- 6a: Non-selective COX inhibitor (IC₅₀ ~9 mM for COX-1 and COX-2) with demonstrated efficacy in reducing inflammation in rodent models .
Enzyme Inhibition
Kinase Modulation
Computational and Experimental Insights
- Docking Studies : Analogues like 6a and SirReal2 show strong hydrophobic interactions with COX-1/2 and SIRT2 active sites, respectively . The phenylsulfanyl group in the target compound may similarly engage with hydrophobic pockets in enzymes.
- Solubility : The 4-methylphenyl group in the target compound likely reduces aqueous solubility compared to polar derivatives like 6a .
Biological Activity
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide is a thiazole derivative known for its diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Overview of Thiazole Derivatives
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. They are recognized for their ability to interact with various biological targets, making them significant in medicinal chemistry. The specific compound has shown promise in several studies due to its unique structural features.
The synthesis of this compound typically involves the reaction of 4-methylphenylthiourea with α-halo ketones under Hantzsch thiazole synthesis conditions. The reaction is generally conducted in ethanol as a solvent to facilitate the formation of the thiazole ring.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : May convert the thiazole ring to dihydrothiazole derivatives.
- Substitution : Electrophilic and nucleophilic substitutions can occur at different positions on the thiazole ring.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that thiazole derivatives can inhibit bacterial growth by targeting specific enzymes critical for bacterial survival. For instance, studies have shown that compounds with similar structures effectively inhibit the activity of bacterial enzymes .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate its potential to induce apoptosis in cancer cells. For example, compounds derived from thiazole scaffolds have been tested against various cancer cell lines, revealing significant cytotoxic effects. The mechanism often involves the activation of apoptotic pathways, which are crucial for cancer treatment .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole ring interacts with enzymes involved in critical metabolic pathways, inhibiting their function and leading to cell death in pathogens or cancer cells.
- Signal Pathway Interference : It may disrupt signaling pathways essential for cell proliferation, particularly in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of thiazole derivatives:
Comparison with Similar Compounds
This compound can be compared to other thiazole derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Similar thiazole core | Antimicrobial |
| 2,4-disubstituted thiazoles | Varies based on substitution | Diverse biological activities including anticancer |
The unique substitution pattern on the thiazole ring of this compound enhances its biological activity compared to other derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide?
- Methodology : The synthesis typically involves multi-step reactions:
Thiazole ring formation : Condensation of 4-(4-methylphenyl)thiazol-2-amine with chloroacetone under reflux in ethanol .
Sulfanyl group introduction : Reacting the intermediate with phenyl disulfide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C .
Acetamide coupling : Final step using 2-chloroacetamide and triethylamine in dichloromethane .
- Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity for intermediate purification.
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and acetamide carbonyl (δ 168–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₁₈H₁₆N₂OS₂: 340.08 g/mol) .
- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond lengths and angles (e.g., C–S bond: ~1.7 Å) .
Q. What preliminary biological activities are associated with this compound?
- Screening Assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays; IC₅₀ values reported in micromolar ranges for analogs .
- Antimicrobial activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) show MIC values of 8–16 µg/mL .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- SAR Strategies :
- Thiazole modifications : Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., -Cl) to enhance electrophilicity and target binding .
- Sulfanyl group variations : Compare phenylsulfanyl with alkylsulfanyl analogs to assess solubility and metabolic stability .
Q. What experimental challenges arise in crystallizing this compound, and how are they resolved?
- Challenges : Poor crystal growth due to flexible sulfanyl-acetamide linkage.
- Solutions :
- Co-crystallization : Add small molecules (e.g., glycerol) to stabilize crystal lattice .
- Temperature Gradients : Slow cooling from 40°C to 4°C to promote nucleation .
Q. How do conflicting bioactivity data between in vitro and in vivo studies inform mechanistic hypotheses?
- Case Example : In vitro IC₅₀ of 5 µM for kinase inhibition vs. in vivo efficacy requiring 50 mg/kg dosing.
- Hypotheses :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
